molecular formula C22H25FN2O3 B5078597 ethyl 2-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)benzoate

ethyl 2-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)benzoate

Cat. No.: B5078597
M. Wt: 384.4 g/mol
InChI Key: GKTPNGSVTGLVJA-UHFFFAOYSA-N
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Description

The compound “ethyl 2-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)benzoate” is a complex organic molecule. It contains a benzene ring, which is a common structure in organic chemistry, known for its stability due to aromaticity . The molecule also contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, it likely involves the formation of amide and ester bonds. Amide bonds are typically formed through the reaction of a carboxylic acid and an amine . Ester bonds are formed through the reaction of a carboxylic acid and an alcohol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzene ring and the piperidine ring are likely to add significant rigidity to the structure .


Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, compounds containing benzene rings, amide bonds, and ester bonds can undergo a variety of reactions. For example, benzene rings can undergo electrophilic aromatic substitution . Amides can be hydrolyzed to form carboxylic acids and amines .

Properties

IUPAC Name

ethyl 2-[[1-[(2-fluorophenyl)methyl]piperidine-4-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-2-28-22(27)18-8-4-6-10-20(18)24-21(26)16-11-13-25(14-12-16)15-17-7-3-5-9-19(17)23/h3-10,16H,2,11-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTPNGSVTGLVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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